molecular formula C22H14Cl2N6S2 B11627280 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11627280
M. Wt: 497.4 g/mol
InChI Key: CTHWLNGSSCMVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole ring, a triazine ring, and chlorophenyl groups

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring may also play a role in binding to nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine apart is its unique combination of benzothiazole and triazine rings, along with chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H14Cl2N6S2

Molecular Weight

497.4 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H14Cl2N6S2/c23-13-5-9-15(10-6-13)25-19-28-20(26-16-11-7-14(24)8-12-16)30-21(29-19)32-22-27-17-3-1-2-4-18(17)31-22/h1-12H,(H2,25,26,28,29,30)

InChI Key

CTHWLNGSSCMVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.